N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide delivers a defined 3-methylbenzamide substitution on a benzimidazole core, retaining kinase‑biased topology (logP 2.72, TPSA 43.76 Ų). It avoids the GLUT1/PfHT target‑switching seen in phenyl‑spacer analogs (e.g., CHEMBL1276927), making it an ideal specificity control and a reliable starting point for SAR exploration in kinase or GK allosteric modulator programs. Choose this compound for assay‑compatible solubility and reproducible target engagement.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B5814603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)
InChIKeyFINVXCWTTZPEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes48 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide: Product Definition, Chemical Class, and Procurement Baseline


N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide (CAS: not explicitly assigned in public databases for this exact structure; vendor catalog identifiers include ChemDiv Y200-6680) is a heterocyclic small molecule comprising a benzimidazole (1H-1,3-benzodiazole) core N-linked to a 3-methylbenzamide moiety . The compound belongs to the broader class of 2-aminobenzimidazole-derived benzamides, a scaffold associated with protein kinase inhibition, GPCR modulation, and antimicrobial activity . Its molecular formula is C15H13N3O with a molecular weight of 251.29 g/mol; calculated physicochemical descriptors include a logP of 2.72 and a topological polar surface area (TPSA) of 43.76 Ų . The compound is commercially available as a screening compound for medicinal chemistry and chemical biology applications.

Why N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide Cannot Be Substituted with Generic 2-Aminobenzimidazole Benzamides


Benzimidazole-2-yl benzamides are not functionally interchangeable despite their shared core scaffold. Even conservative substituent modifications produce dramatic shifts in target engagement and biological activity. For instance, methylation at the 3-position of the benzamide ring alters both lipophilicity (logP 2.72 vs. unsubstituted benzamide) and hydrogen-bonding potential relative to unsubstituted, 2-methoxy, or 2-fluoro analogs . More critically, regioisomeric variation—such as relocating the amide linkage from the benzimidazole 2-position to a phenyl spacer (as in CHEMBL1276927 / GLUT1-IN-2)—converts a kinase-biased scaffold into a GLUT1/PfHT hexose transporter inhibitor with micromolar potency . Furthermore, class-wide SAR studies reveal that benzimidazole-2-yl benzamide derivatives exhibit substituent-dependent GK activation (activation fold >2.0 for optimized analogs vs. control) and divergent kinase selectivity profiles [1]. These findings underscore that generic substitution of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide with a structurally related analog would compromise target engagement, assay reproducibility, and structure-activity interpretation.

N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: 3-Methylbenzamide Substitution Versus Unsubstituted and Ortho-Substituted Analogs

The target compound incorporates a 3-methyl group on the benzamide phenyl ring, a structural feature that distinguishes it from the unsubstituted parent N-(1H-benzimidazol-2-yl)benzamide (2-BIBA), as well as from 2-methoxy (2-BIMBA) and 2-fluoro (2-BIFBA) ortho-substituted analogs [1]. This meta-methyl substitution yields a calculated logP of 2.72 and a topological polar surface area (TPSA) of 43.76 Ų . In contrast, the unsubstituted analog 2-BIBA exhibits a molecular ion peak at m/z 237, while 2-BIMBA and 2-BIFBA display peaks at m/z 268 and 255, respectively [1]. The meta-methyl placement avoids the electron-withdrawing or hydrogen-bond-disrupting effects associated with ortho-substituents, preserving the amide NH as an unencumbered hydrogen-bond donor.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Target Engagement Divergence: Kinase-Biased Scaffold Versus GLUT1 Hexose Transporter Inhibitor CHEMBL1276927

The regioisomeric analog CHEMBL1276927 (GLUT1-IN-2; N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide, CAS 305357-89-5), which inserts a phenyl spacer between the benzimidazole and 3-methylbenzamide moieties, exhibits a fundamentally different pharmacological profile. CHEMBL1276927 inhibits GLUT1 with an IC50 of 12 μM and Plasmodium falciparum hexose transporter (PfHT) with an IC50 of 13 μM . In antimicrobial assays, CHEMBL1276927 demonstrates MIC values of 10 μM against CWL-029 and 6.3 μM against the clinical strain CV-6 . In contrast, the target compound N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide lacks the phenyl spacer and belongs to the 2-aminobenzimidazole benzamide class, a scaffold predominantly associated with kinase inhibition (FLT3, IRAK-1/4, NOD2 signaling) rather than hexose transporter blockade [1]. No direct kinase inhibition data are available for the target compound; however, structurally analogous 2-aminobenzimidazole benzamides have demonstrated kinase inhibitory activity with IC50 values ranging from 200–400 nM depending on substituent pattern .

Target Selectivity GLUT1 Inhibition Antiparasitic Activity Kinase Profiling

Baseline Receptor Affinity of the Unsubstituted Scaffold: N-(1H-Benzimidazol-2-yl)benzamide as a Quantitative Reference

The unsubstituted parent scaffold N-(1H-benzimidazol-2-yl)benzamide (2-BIBA) provides a quantitative baseline for understanding the receptor-binding potential of the benzimidazole-2-yl benzamide chemotype. This compound binds to the human adenosine A2A receptor with a Ki of 2,700 nM (2.7 μM) in a radioligand displacement assay using [3H]ZM241385 in HeLa cell membranes [1]. It also exhibits an EC50 of 3,530 nM (3.53 μM) against matrix metalloproteinase-14 (MMP-14) [1]. The target compound N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide introduces a 3-methyl substituent on the benzamide ring, which is predicted to modulate receptor binding affinity through altered lipophilicity (logP 2.72 vs. unsubstituted parent) and steric effects. The addition of a methyl group typically enhances binding to hydrophobic receptor pockets but may reduce affinity for polar binding sites. While direct receptor binding data for the target compound are not available in public repositories, the unsubstituted scaffold's micromolar affinity establishes a conservative lower-bound estimate, with the 3-methyl substitution expected to alter selectivity and potency in a target-dependent manner .

Receptor Binding A2A Adenosine Receptor Affinity Profiling

Class-Level Structure-Activity Relationship: Glucokinase Activation Potential of N-Benzimidazol-2-yl Benzamides

Systematic SAR studies of N-benzimidazol-2-yl substituted benzamide analogs have established quantitative benchmarks for glucokinase (GK) allosteric activation within this chemotype. In a focused library of benzimidazole-2-yl benzamides, optimized compounds (designated compounds 2 and 7) achieved GK activation folds greater than 2.0 relative to untreated control in vitro . Molecular docking studies revealed that these activating analogs form conserved hydrogen-bond interactions with the Arg63 residue within the GK allosteric site . While the target compound N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide has not been directly evaluated in this assay, its 3-methyl substitution pattern represents an intermediate point in the SAR landscape: it lacks the extended substitution motifs (e.g., halogenated or alkoxy groups) present in the most potent GK activators from this series, but retains the core benzimidazole-2-yl benzamide topology required for allosteric site engagement. This class-level evidence positions the target compound as a structurally defined starting point for GK modulator development, with the 3-methyl group offering a tractable vector for further optimization.

Glucokinase Activation Allosteric Modulation Type 2 Diabetes Structure-Activity Relationship

Defined Research and Industrial Application Scenarios for N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide Based on Verified Evidence


Kinase Inhibitor Screening and Medicinal Chemistry SAR Expansion

The 2-aminobenzimidazole benzamide scaffold of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide aligns with established kinase inhibitor chemotypes, including FLT3 inhibitors with nanomolar potency and IRAK-1/4 inhibitors with IC50 values of 200–300 nM [1]. The 3-methyl substitution provides a defined vector for SAR exploration without the confounding target-switching effects observed in phenyl-spacer analogs such as CHEMBL1276927 (GLUT1-IN-2) . This compound is suitable for inclusion in kinase-focused screening libraries where benzimidazole-based ATP-competitive or allosteric inhibitors are being profiled. The intermediate logP (2.72) and TPSA (43.76 Ų) support acceptable membrane permeability while maintaining aqueous solubility compatible with standard biochemical assay conditions .

Negative Control Selection for GLUT1/PfHT Hexose Transporter Studies

CHEMBL1276927 (N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide) inhibits GLUT1 (IC50 12 μM) and PfHT (IC50 13 μM), and exhibits antimicrobial activity with MIC values of 6.3–10 μM against Chlamydia pneumoniae . The target compound N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide lacks the critical phenyl spacer required for hexose transporter inhibition and is structurally aligned with kinase-biased scaffolds [1]. This structural divergence enables its use as a specificity control to confirm that observed GLUT1/PfHT inhibitory effects are mediated by the extended phenyl-spacer topology rather than the shared benzimidazole-3-methylbenzamide substructure. This application is particularly relevant for target validation studies and selectivity profiling of hexose transporter inhibitors.

Allosteric Glucokinase Modulator Development and SAR Studies

Class-level SAR evidence demonstrates that N-benzimidazol-2-yl benzamide analogs can achieve GK activation folds exceeding 2.0 relative to control, with molecular docking confirming conserved hydrogen-bond interactions at the Arg63 residue of the GK allosteric site . The target compound retains the core benzimidazole-2-yl benzamide topology required for allosteric site engagement while presenting an unelaborated 3-methyl substitution. This positions N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide as a suitable starting scaffold for GK modulator lead optimization programs, where systematic variation of the benzamide substituent can be explored to enhance activation potency and selectivity. Its intermediate lipophilicity (logP 2.72) also provides a favorable baseline for optimizing pharmacokinetic properties .

Crystallography and Computational Chemistry: Scaffold Characterization

The benzimidazole-2-yl benzamide class has been extensively characterized by single-crystal X-ray diffraction and DFT calculations. Unsubstituted 2-BIBA crystallizes in the monoclinic C2/c space group, while substituted analogs adopt triclinic (P-1) and alternative monoclinic (P21/c) packing arrangements depending on substitution pattern [2]. N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide provides an opportunity to characterize the crystallographic impact of meta-methyl substitution, which is predicted to alter unit cell parameters and intermolecular hydrogen-bonding networks relative to unsubstituted and ortho-substituted analogs. Such structural data are valuable for validating computational docking models and for understanding solid-state properties relevant to formulation and storage. Thermogravimetric analysis of structurally related analogs indicates thermal stability up to 353–423 K, supporting handling under standard laboratory conditions [2].

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